N-(3-acetamidophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
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Description
N-(3-acetamidophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H22N6O4S and its molecular weight is 490.54. The purity is usually 95%.
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Scientific Research Applications
Radiosynthesis for PET Imaging
A derivative within the series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to the target compound, was developed for positron emission tomography (PET) imaging. This derivative, DPA-714, is designed with a fluorine atom allowing for labeling with fluorine-18. It is significant for imaging the translocator protein (18 kDa), an early biomarker of neuroinflammatory processes. This innovation facilitates in vivo brain imaging, enhancing the understanding of neuroinflammatory diseases (Dollé et al., 2008).
Synthesis and Pharmacological Evaluation for Anticonvulsant Properties
Research into S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, structurally related to the compound of interest, has been conducted. These derivatives have been synthesized and evaluated for their potential as anticonvulsants. Molecular docking studies have been used to predict their affinity for anticonvulsant biotargets, such as the Type-A γ-aminobutyric acid receptor (GABAAR). This research contributes to the development of new anticonvulsant agents (Severina et al., 2020).
Synthesis and Antitumor Activity Evaluation
Research has been conducted on novel pyrimidiopyrazole derivatives, which share structural similarities with the target compound. These derivatives have been synthesized and demonstrated outstanding in vitro antitumor activity against specific cell lines. The study highlights the potential of these derivatives in cancer research and treatment (Fahim et al., 2019).
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-(1,3-dimethyl-2,4-dioxo-7-phenylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O4S/c1-14(31)25-16-10-7-11-17(12-16)26-18(32)13-35-22-19-21(29(2)24(34)30(3)23(19)33)27-20(28-22)15-8-5-4-6-9-15/h4-12H,13H2,1-3H3,(H,25,31)(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRGCVALJJNQPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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